methyl (3S)-3-amino-4-phenylbutanoate
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Overview
Description
Methyl (3S)-3-amino-4-phenylbutanoate is an organic compound with a chiral center, making it an important molecule in the field of stereochemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-4-phenylbutanoate typically involves the esterification of (3S)-3-amino-4-phenylbutanoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of immobilized catalysts can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-4-phenylbutanoate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted amines.
Scientific Research Applications
Methyl (3S)-3-amino-4-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of amino acid derivatives.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-4-phenylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the active amino acid, which can then participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3S)-3-amino-4-hydroxybutanoate
- Methyl (3S)-3-amino-4-methylbutanoate
- Methyl (3S)-3-amino-4-ethylbutanoate
Uniqueness
Methyl (3S)-3-amino-4-phenylbutanoate is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with aromatic amino acids and proteins, making it a valuable compound in drug design and development.
Biological Activity
Methyl (3S)-3-amino-4-phenylbutanoate, also known as a derivative of phenylalanine, has garnered attention for its potential biological activities, particularly in neuropharmacology. This compound is characterized by its structural similarity to gamma-aminobutyric acid (GABA), a critical neurotransmitter in the central nervous system. The following sections provide an in-depth exploration of its biological activities, including neuroprotective and nootropic effects, interactions with GABA receptors, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₅NO₂
- Molecular Weight : 193.25 g/mol
- Structural Features :
- Contains an amino group (-NH2)
- Contains a phenyl group (C6H5)
- Exhibits chirality at the 3-position
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties , which may be attributed to its ability to mimic GABA and interact with GABA receptors. This interaction can modulate neuronal excitability and protect against excitotoxicity, a process that can lead to neuronal injury or death in conditions such as epilepsy and neurodegenerative diseases .
Nootropic Effects
The compound has also been studied for its nootropic effects , suggesting it may enhance cognitive functions such as memory and learning. These effects are likely mediated through its action on neurotransmitter systems, particularly through GABAergic pathways .
Antihypertensive Properties
Emerging studies have explored the potential antihypertensive properties of this compound. Initial findings suggest that it may influence vascular tone and blood pressure regulation, although further investigation is required to elucidate these mechanisms fully.
Interaction with GABA Receptors
This compound's structural resemblance to GABA allows it to bind effectively to GABA receptors, particularly GABA_A receptors. This binding can lead to:
- Modulation of inhibitory neurotransmission
- Potential anticonvulsant effects
- Regulation of anxiety and stress responses
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Mechanisms
A study conducted on animal models demonstrated that administration of this compound resulted in reduced neuronal loss following induced excitotoxicity. The compound's ability to activate GABA receptors was linked to decreased levels of glutamate, a neurotransmitter associated with excitotoxic damage .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl (3S)-3-amino-4-phenylbutanoate |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m0/s1 |
InChI Key |
JFNXWNUTVYGPMF-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)C[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
COC(=O)CC(CC1=CC=CC=C1)N |
Origin of Product |
United States |
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